molecular formula C29H25NO2 B4925655 2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine

Cat. No.: B4925655
M. Wt: 419.5 g/mol
InChI Key: CUMOSIXIKIIHKH-UHFFFAOYSA-N
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Description

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with methoxyphenyl, dimethyl, and phenylethynyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often involve palladium catalysts, base, and appropriate solvents under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reaction vessels, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(4-methoxyphenyl)-4-(2-phenylethynyl)-3-propylpiperidin-4-ol
  • 9-(4-phenylethynyl)-anthracene
  • 4,4’-Bis(dimethylamino)benzophenone

Uniqueness

2,6-Bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-(2-phenylethynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO2/c1-20-27(19-10-22-8-6-5-7-9-22)21(2)29(24-13-17-26(32-4)18-14-24)30-28(20)23-11-15-25(31-3)16-12-23/h5-9,11-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMOSIXIKIIHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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